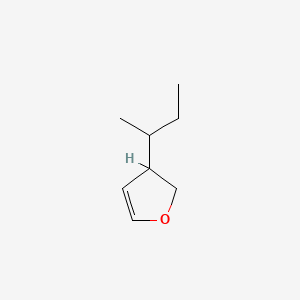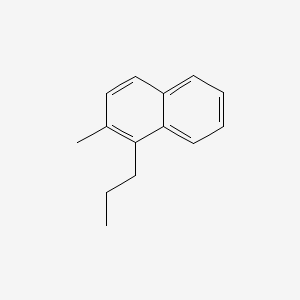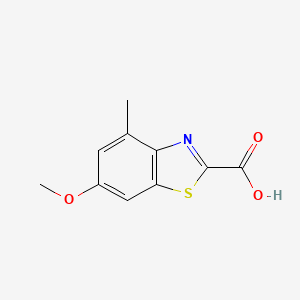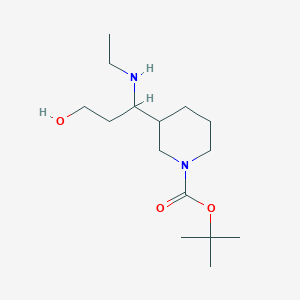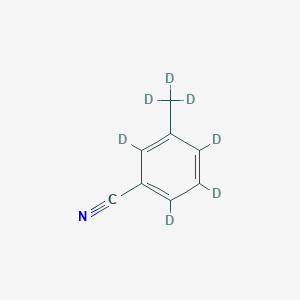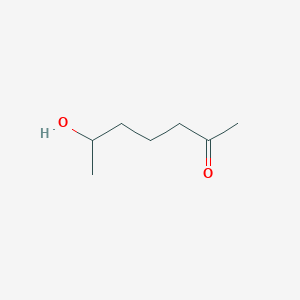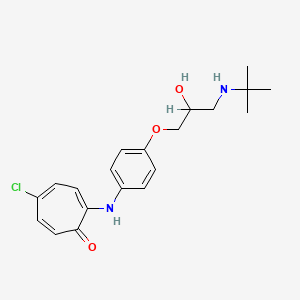
2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that includes a tert-butylamino group, a hydroxypropoxy group, and a chloro-cycloheptatrienone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the tert-Butylamino Group: The tert-butylamino group can be introduced through a reaction between tert-butylamine and an appropriate precursor, such as an epoxide or a halide.
Hydroxypropoxy Group Addition: The hydroxypropoxy group can be added through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with an aniline derivative.
Cycloheptatrienone Core Formation: The cycloheptatrienone core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
科学的研究の応用
2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2-(tert-Butylamino)ethanol: A simpler compound with similar functional groups but lacking the complex cycloheptatrienone core.
3-Amino-4-tert-butylamino-chromen-2-one: Contains a tert-butylamino group and a chromenone core, used in different applications.
(E)-4-{4-[(tert-Butylamino)carbonyl]anilino}-: Another compound with a tert-butylamino group, used in various chemical reactions.
Uniqueness
2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one is unique due to its combination of functional groups and the presence of the cycloheptatrienone core. This structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications in research and industry.
特性
CAS番号 |
38767-88-3 |
|---|---|
分子式 |
C20H25ClN2O3 |
分子量 |
376.9 g/mol |
IUPAC名 |
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]anilino]-5-chlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C20H25ClN2O3/c1-20(2,3)22-12-16(24)13-26-17-8-6-15(7-9-17)23-18-10-4-14(21)5-11-19(18)25/h4-11,16,22,24H,12-13H2,1-3H3,(H,23,25) |
InChIキー |
SLOFMNJNPTZBKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


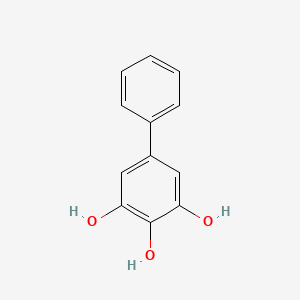
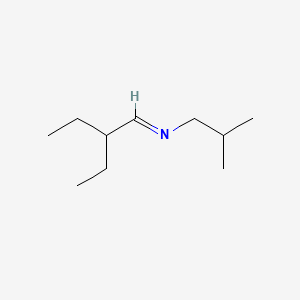

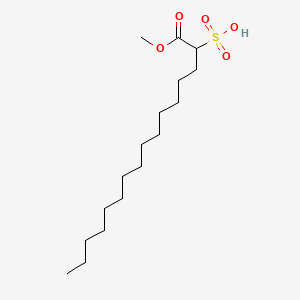

![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)

